3-(4-Ethylphenyl)-3-fluoropyrrolidine
Description
3-(4-Ethylphenyl)-3-fluoropyrrolidine hydrochloride (CAS: 1803603-46-4) is a fluorinated pyrrolidine derivative with the molecular formula C₁₂H₁₇ClFN and a molecular weight of 229.72 g/mol . The compound features a pyrrolidine core substituted with a fluorine atom and a 4-ethylphenyl group at the 3-position.
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-3-fluoropyrrolidine |
InChI |
InChI=1S/C12H16FN/c1-2-10-3-5-11(6-4-10)12(13)7-8-14-9-12/h3-6,14H,2,7-9H2,1H3 |
InChI Key |
BGPXMKFQNBAYEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(CCNC2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylphenyl)-3-fluoropyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethylbenzaldehyde and 3-fluoropyrrolidine.
Condensation Reaction: The 4-ethylbenzaldehyde undergoes a condensation reaction with 3-fluoropyrrolidine in the presence of a suitable catalyst, such as a Lewis acid.
Cyclization: The intermediate product formed undergoes cyclization to yield 3-(4-Ethylphenyl)-3-fluoropyrrolidine.
Industrial Production Methods: In an industrial setting, the production of 3-(4-Ethylphenyl)-3-fluoropyrrolidine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: 3-(4-Ethylphenyl)-3-fluoropyrrolidine can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products:
Oxidation: Formation of 3-(4-Ethylphenyl)-3-oxopyrrolidine.
Reduction: Formation of 3-(4-Ethylphenyl)-3-aminopyrrolidine.
Substitution: Formation of 3-(4-Ethylphenyl)-3-substituted pyrrolidine derivatives.
Scientific Research Applications
3-(4-Ethylphenyl)-3-fluoropyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)-3-fluoropyrrolidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological receptors. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Differences
The compound is compared below with four pyrazolo[3,4-b]pyridine derivatives (compounds 4–7 ) from and a furopyridine derivative (compound from ):
*Estimated based on molecular formulas.
Key Observations:
Core Structure Influence :
- The pyrrolidine core in the target compound is a five-membered saturated ring, offering conformational flexibility. In contrast, the pyrazolo[3,4-b]pyridine and furopyridine cores are bicyclic and aromatic, conferring rigidity and planarity, which are critical for enzyme active-site binding (e.g., β-lactamase inhibition in compounds 4–7) .
- The furopyridine derivative’s fused ring system may enhance thermal stability and π-π stacking interactions .
In compounds 4–7, difluoro and hydroxyl groups on phenyl rings improve solubility and target affinity . The ethylphenyl group is conserved across all compounds, suggesting its role in hydrophobic binding or metabolic stability.
The furopyridine derivative involves a multi-step process with specialized solvents (TFE/MeCN) .
Molecular Properties and Bioactivity
- Biological Activity : While the target compound’s activity is unspecified, the pyrazolo[3,4-b]pyridine analogs demonstrate β-lactamase inhibition , critical for overcoming antibiotic resistance. Their carboxylic acid groups likely chelate metal ions in enzyme active sites .
Biological Activity
3-(4-Ethylphenyl)-3-fluoropyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. It is structurally characterized by a pyrrolidine ring substituted with a fluorine atom and an ethylphenyl group, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
- IUPAC Name : 3-(4-Ethylphenyl)-3-fluoropyrrolidine
- Molecular Formula : C12H14FN
- Molecular Weight : 193.25 g/mol
The biological activity of 3-(4-Ethylphenyl)-3-fluoropyrrolidine is thought to be mediated through its interaction with various neurotransmitter systems and receptors. The presence of the fluorine atom is hypothesized to enhance binding affinity and selectivity for target proteins.
Target Receptors
- Dopamine Receptors : Initial studies suggest that this compound may exhibit dopaminergic activity, potentially influencing mood and behavior.
- Serotonin Receptors : Interaction with serotonin receptors could provide insights into its effects on anxiety and depression.
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of 3-(4-Ethylphenyl)-3-fluoropyrrolidine. Preliminary data indicate:
- Absorption : Rapid absorption post-administration.
- Distribution : High tissue distribution, particularly in the brain.
- Metabolism : Metabolized primarily in the liver with potential active metabolites.
- Excretion : Primarily excreted via urine.
In Vitro Studies
In vitro assays have been conducted to evaluate the efficacy of 3-(4-Ethylphenyl)-3-fluoropyrrolidine against specific targets:
| Study Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | Dipeptidyl Peptidase-4 (DPP-4) | 0.5 | |
| Receptor Binding | Dopamine D2 | 0.8 | |
| Receptor Binding | Serotonin 5-HT1A | 1.2 |
In Vivo Studies
Animal model studies have demonstrated the following effects:
- Behavioral Changes : Significant reductions in anxiety-like behaviors were observed in mice treated with this compound.
- Antidepressant Effects : The compound showed potential antidepressant effects in forced swim tests.
Case Studies
-
Case Study on Anxiety Disorders
- A study involving male Wistar rats indicated that administration of 3-(4-Ethylphenyl)-3-fluoropyrrolidine led to a marked decrease in anxiety-like behaviors as measured by elevated plus maze tests. The compound was administered at varying doses (1 mg/kg to 10 mg/kg), with optimal results at 5 mg/kg.
-
Case Study on Depression
- In a chronic mild stress model for depression, the compound exhibited significant antidepressant-like effects comparable to standard treatments such as fluoxetine. Behavioral assessments indicated improvements in sucrose preference tests, suggesting enhanced mood states.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
